![molecular formula C18H18ClN7O3 B2823129 ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 923515-56-4](/img/structure/B2823129.png)
ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
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Overview
Description
The compound you mentioned contains a triazole and a pyrimidine ring. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several notable drugs and biological molecules .
Synthesis Analysis
The synthesis of triazole-containing compounds has attracted much attention due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles have two isomeric forms, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to their unique structure and properties . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For triazoles, these properties can vary widely. For example, some triazoles are used in pharmaceutical chemistry, agrochemistry, materials sciences, and as organic catalysts .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activities : Compounds with structures similar to the queried compound, particularly those incorporating triazole and pyrimidine moieties, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Agents : Related 1,2,4-triazolo[1,5-alpha]pyrimidines have been synthesized and assessed for their antihypertensive activity. Certain compounds in this class showed promising activity, indicating the potential of such structures in medicinal chemistry for cardiovascular diseases (Bayomi et al., 1999).
Heterocyclic Compound Synthesis : Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, a compound with a somewhat similar structure, has been synthesized, showcasing the diverse synthetic routes available for generating complex heterocyclic compounds that could serve as key intermediates in pharmaceutical development (Farghaly & Gomha, 2011).
Potential Applications in Drug Discovery
In Vitro Antiproliferative Activity : Derivatives of pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. This research highlights the relevance of such compounds in the development of potential anticancer agents, demonstrating the broad applicability of complex heterocycles in therapeutic areas (Mallesha et al., 2012).
Insecticidal Activities : Novel heterocycles incorporating thiadiazole moieties, related in their structural complexity and synthetic strategy to the queried compound, have been synthesized and tested for their effectiveness against the cotton leafworm. This suggests potential agricultural applications for such compounds in pest management (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition could potentially result in the arrest of the cell cycle at the G0-G1 stage , thereby preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the suppression of DNA replication and cell division, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some compounds have displayed potent dual activity against examined cell lines and CDK2 , leading to apoptosis induction within cells .
properties
IUPAC Name |
ethyl 2-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O3/c1-2-29-18(28)17(27)25-9-7-24(8-10-25)15-14-16(21-11-20-15)26(23-22-14)13-5-3-12(19)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKMNWKCZGXRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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